![molecular formula C10H9BrN2 B595656 4-(4-Bromophenyl)-1-methyl-1H-imidazole CAS No. 136350-70-4](/img/structure/B595656.png)
4-(4-Bromophenyl)-1-methyl-1H-imidazole
Overview
Description
4-(4-Bromophenyl)-1-methyl-1H-imidazole, also known as 4-Bromo-1-methyl-1H-imidazole, is a chemical compound that belongs to the class of imidazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
- Application : It serves as a building block for creating mixed bisamide derivatives and monoamide products .
- Relevance : Among the analogues, AB11 and AB14 exhibited potent AChE inhibition . Such compounds may contribute to AD treatment strategies.
- Relevance : 4-Bromophenyl isocyanate, with its triazole-3-thiol moiety, may exhibit similar beneficial effects .
Synthesis of Mixed Bisamide Derivatives and Monoamide Products
Multifactorial Anti-Alzheimer’s Agents
Biological Properties Associated with 4,5-Disubstituted-4H-1,2,4-Triazole-3-Thiol Moiety
Legacy Brand Transition
Mechanism of Action
Target of Action
Related compounds have shown potent antileishmanial and antimalarial activities . These compounds are known to interact with specific proteins in Leishmania and Plasmodium species, which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
Molecular docking studies on related compounds have shown that they can bind to specific proteins in the target organisms, leading to inhibition of essential biological processes . The binding is characterized by a lower binding free energy, indicating a strong interaction between the compound and its target .
Biochemical Pathways
Related compounds have been shown to inhibit the growth of leishmania and plasmodium species, suggesting that they may interfere with essential biochemical pathways in these organisms .
Pharmacokinetics
The lipophilic character of related compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
Related compounds have shown significant inhibition effects against leishmania and plasmodium species .
properties
IUPAC Name |
4-(4-bromophenyl)-1-methylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-13-6-10(12-7-13)8-2-4-9(11)5-3-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXAMFSRWIZVLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692923 | |
Record name | 4-(4-Bromophenyl)-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-methyl-1H-imidazole | |
CAS RN |
136350-70-4 | |
Record name | 4-(4-Bromophenyl)-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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